4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a tetrahydroisoquinoline derivative featuring two heterocyclic substituents: a 1-methyl-1H-pyrazol-4-yl group at position 4 and a 4-(1H-pyrrol-1-yl)benzoyl moiety at position 2. Its structural complexity arises from the fusion of a tetrahydroisoquinoline core with aromatic and heteroaromatic systems, which may confer unique physicochemical and biological properties.
Structural characterization of such compounds typically employs crystallographic tools like SHELXL, a refinement program widely used for small-molecule analysis . For example, SHELXL’s robust algorithms enable precise determination of bond lengths, angles, and torsional parameters critical for comparing conformational stability with analogs.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-26-15-20(14-25-26)23-17-28(16-19-6-2-3-7-22(19)23)24(29)18-8-10-21(11-9-18)27-12-4-5-13-27/h2-15,23H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKZZROXIHHROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling with a tetrahydroisoquinoline derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key heterocyclic derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity :
- The target compound’s pyrrole-benzoyl group may enhance π-π stacking interactions in biological targets compared to the coumarin and tetrazole groups in compounds 4i and 4j . Coumarin derivatives, however, exhibit fluorescence properties useful in imaging .
- 1-Methylpyrazole substituents (common in the target and compounds 4i/4j) are associated with metabolic stability due to reduced oxidative susceptibility .
Synthetic Accessibility: The synthesis of the target compound likely involves amide coupling between tetrahydroisoquinoline and pyrrole-benzoyl intermediates, analogous to the multi-step protocols for 4i and 4j, which employ Huisgen cycloaddition for tetrazole formation . SHELX-based crystallography is critical for confirming regioselectivity in such syntheses, particularly for resolving steric clashes introduced by bulky substituents .
Physicochemical Properties: The tetrahydroisoquinoline core in the target compound confers moderate hydrophobicity (clogP ~3.5 predicted), whereas pyrimidinone derivatives (4i/4j) exhibit higher solubility due to polar carbonyl/thione groups . The pyrrole-benzoyl moiety may reduce crystallinity compared to halogenated analogs, complicating formulation but improving bioavailability.
Biological Activity
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a novel chemical entity with potential therapeutic applications. Its structure combines a tetrahydroisoquinoline core with pyrazole and pyrrole moieties, which are known for their biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.39 g/mol. The presence of the pyrazole and pyrrole rings contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : An IC50 value of 0.46 µM has been reported for related pyrazole compounds, indicating strong antiproliferative effects .
- HCT116 (colon cancer) : Another derivative demonstrated an IC50 of 0.39 µM against HCT116 cells .
The mechanism of action often involves inhibition of key cellular pathways such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound showed CDK2 inhibition with an IC50 of 0.98 µM .
Mechanistic Studies
Mechanistic studies are essential to understand how this compound exerts its biological effects. Research indicates that pyrazole derivatives can interact with various molecular targets:
- Kinase Inhibition : The structure allows for potential interactions with kinases involved in cancer progression.
- DNA Binding : Some pyrazole compounds have exhibited the ability to bind to DNA, leading to apoptosis in cancer cells.
Data Table: Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.46 | |
| Anticancer | HCT116 | 0.39 | |
| Anticancer | A375 | 4.2 | |
| Anti-inflammatory | Not specified | Not available | N/A |
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Study on Anticancer Efficacy :
- A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines, including MCF-7 and HCT116.
- Results indicated that modifications in the substituents significantly affected potency, highlighting structure-activity relationships (SAR) that could guide future drug design.
-
Mechanism Exploration :
- Research examined the interaction of pyrazole derivatives with CDK enzymes, revealing that certain modifications enhance inhibitory activity.
- These findings suggest that the compound may serve as a lead structure for developing more potent CDK inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
